Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a chemical compound categorized under thiazole derivatives. It is recognized for its unique structural features and potential applications in medicinal chemistry. The compound is also identified by its CAS number 365996-10-7 and has been the subject of various synthetic and biological studies.
This compound falls under the classification of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms. Its structure includes a thiazole ring fused with a pyridine moiety, which contributes to its chemical reactivity and biological activity.
The synthesis of tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step reactions that include the formation of the thiazole and pyridine rings. One common method includes the reaction of appropriate precursors under controlled conditions to facilitate ring closure and functional group transformations.
The synthetic pathway may involve:
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to yield the desired product efficiently.
The molecular formula for tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is . The structure features a thiazole ring fused to a pyridine ring, with a formyl group and a tert-butyl carboxylate substituent.
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can participate in various chemical reactions:
Reactions typically require specific catalysts or reagents to promote desired pathways while minimizing side reactions. For example, palladium catalysts may be employed for cross-coupling reactions involving aryl halides.
The mechanism of action for tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate in biological systems often involves interaction with specific protein targets or enzymes. Its structure allows it to potentially inhibit certain pathways related to cell proliferation or inflammation.
Research indicates that compounds with similar structures may exhibit inhibitory effects on enzymes involved in cancer progression or inflammatory responses. Further studies are needed to elucidate the exact pathways influenced by this compound.
The physical properties include:
Key chemical properties are:
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has potential applications in:
Research into this compound continues to explore its efficacy and safety profiles for potential therapeutic uses.
Thiazolo[5,4-c]pyridine represents a privileged scaffold in modern medicinal chemistry due to its diverse bioactivity profile and structural versatility. This bicyclic system incorporates electron-rich sulfur and nitrogen atoms within a fused heteroaromatic framework, enabling multifaceted interactions with biological targets. The specific derivative tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS TBD) exemplifies strategic functionalization of this core, integrating two synthetically versatile protecting groups that enhance its utility in drug discovery campaigns. The tert-butyloxycarbonyl (Boc) group provides acid-labile N-protection while improving compound solubility, crucial for pharmacological screening. Simultaneously, the C2-formyl moiety serves as a reactive handle for downstream derivatization via nucleophilic addition or condensation reactions, enabling rapid generation of structural diversity [1] [5] . This dual-functionalization approach transforms the base heterocycle into a molecular platform capable of generating targeted libraries against specific disease pathways. The 6,7-dihydro configuration imparts partial saturation, modulating electronic properties and conformational flexibility compared to fully aromatic analogs, potentially enhancing selectivity toward biological targets [3]. Within pharmaceutical development, such hybrid architectures bridge traditional heterocyclic chemistry with contemporary targeted drug design paradigms, offering solutions to challenges in bioavailability and synthetic tractability.
Thiazolo[5,4-c]pyridine derivatives exhibit remarkable pharmacological versatility, demonstrating targeted activity across multiple therapeutic domains. Their significance stems from the synergistic integration of thiazole's metabolic stability and pyridine's hydrogen-bonding capacity, creating a pharmacophore capable of precise biomolecular recognition.
Table 1: Documented Biological Activities of Thiazolo[5,4-c]Pyridine Derivatives
Biological Activity | Structural Features | Potency Range | Primary Targets/Mechanisms |
---|---|---|---|
Antimicrobial | 5-Substituted alkyl/aryl; C2-heteroaryl | MIC: 0.5-5 μg/mL | DNA gyrase inhibition; Cell wall biosynthesis disruption [3] |
Anticancer | C2-(Pyridinylamino); 5-Acetylpropenone | IC₅₀: 0.57 μM | PARP1 inhibition; Genetic instability induction [8] |
MAO-B Inhibition | 5-(Piperidino)oxy substituents; Fused oxazolopyridine | IC₅₀: 26.5 nM | Selective MAO-B enzyme inhibition [2] |
Neuroprotective | Spirocyclic indanone; Imidazo[1,2-a]pyridine | 0.01-100 nM | T-type calcium channel modulation [2] |
Antifungal | Pyrazolo[3,4-d]thiazole hybrids | MFC: 1.25 μg/mL | Ergosterol biosynthesis inhibition [3] |
DNA gyrase represents a particularly validated target for thiazolo[5,4-c]pyridine antimicrobial agents. Hybrid molecules incorporating pyrazolo[3,4-d]thiazole units demonstrate potent activity against multidrug-resistant Staphylococcus aureus (MDRSA), with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. Time-kill kinetics studies reveal rapid bactericidal effects within 4-8 hours of exposure, suggesting irreversible target engagement [3]. In anticancer applications, the pyridine-thiazole hybrid 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone exhibits exceptional selectivity for leukemia cell lines (HL-60 IC₅₀ = 0.57 μM) versus pseudo-normal human keratinocytes (IC₅₀ >50 μM). Mechanistic studies indicate that pre-treatment with the PARP1 inhibitor Fluzaparib reduces cytotoxicity by >50%, suggesting involvement of DNA damage response pathways [8]. The structural plasticity of this scaffold enables optimization across multiple axes: ring saturation level (dihydro vs fully aromatic), C2/C5/C7 substituent electronics, and stereochemical configuration at chiral centers when present. Computational analyses indicate that the dihydro configuration in tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate reduces aromatic surface area by approximately 32% versus aromatic analogs, potentially decreasing nonspecific protein binding while maintaining target affinity . These attributes collectively position thiazolo[5,4-c]pyridines as "privileged structures" capable of traversing chemical space toward diverse biological targets.
Strategic installation of aldehyde and carboxylate functionalities creates synergistic advantages for both synthetic manipulation and target engagement in thiazolo[5,4-c]pyridine derivatives. The C2-formyl group in tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a linchpin for chemical diversification through three primary reaction pathways:
The Boc-protected carboxylate at N5 provides orthogonal reactivity, enabling acid-mediated deprotection to generate a secondary amine handle for amide coupling or alkylation. This two-directional functionalization capacity transforms the molecule into a divergent synthesis platform – a single intermediate can generate hundreds of derivatives through sequential or parallel modification. Spectroscopic studies demonstrate that the C2-formyl group exhibits attenuated electrophilicity (δ꜀= 192.3 ppm in ¹³C NMR) compared to aliphatic aldehydes (δ꜀= 200-205 ppm), attributed to electron donation from the adjacent thiazole nitrogen. This moderated reactivity reduces side-product formation during derivatization while preserving sufficient electrophilicity for controlled conjugation [4] [7].
Table 2: Physicochemical Properties of Functionalized Thiazolo[5,4-c]Pyridines
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | TPSA (Ų) |
---|---|---|---|---|---|
tert-Butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C₁₂H₁₆N₂O₃S | 268.33 | 1.8 | 5 | 58.9 |
tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate | C₁₁H₁₄N₂O₃S | 254.31 | 1.6 | 5 | 68.7 |
tert-Butyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C₁₆H₁₉N₃O₃S₂ | 365.48 | 3.2 | 6 | 97.6 |
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (Analog reference) | C₁₂H₈O₄ | 216.19 | 2.1 | 4 | 74.6 |
The tert-butyl ester moiety profoundly influences molecular properties beyond mere protection chemistry. It increases lipophilicity (LogP +1.2 versus carboxylic acid form) while reducing topological polar surface area (TPSA) by approximately 35 Ų, significantly enhancing blood-brain barrier permeability potential [1] . Comparative studies of Boc-protected versus deprotected analogs demonstrate 3-5 fold improvements in cellular permeability using Caco-2 monolayers, critical for central nervous system (CNS) drug development. Additionally, the bulky tert-butyl group creates steric shielding of the carbamate linkage, reducing enzymatic degradation by amidases in plasma and liver microsomes by >80% compared to methyl or ethyl esters [5] [7]. In receptor-ligand interactions, the formyl oxygen participates in hydrogen-bonding networks with protein residues, as evidenced by X-ray crystallography of analogous compounds bound to DNA gyrase. The carbonyl oxygen forms bifurcated hydrogen bonds with conserved water molecules in the ATP-binding pocket (distances: 2.7-2.9 Å), while the formyl hydrogen engages in hydrophobic interactions with valine side chains [3]. This dual functionality – synthetic versatility coupled with targeted molecular recognition – establishes formyl/carboxylate-functionalized thiazolo[5,4-c]pyridines as high-value intermediates for rational drug design.
Table 3: Synthetic Routes to Functionalized Thiazolo[5,4-c]Pyridine Derivatives
Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Cyclocondensation | 2-Chloroacetylacetone, thioureas, EtOH, reflux | 60-75% | Single-step formation of bicyclic core | Limited substituent diversity at C2 |
High-Pressure Cyclization | Q-tube reactor (10-15 bar), ammonium acetate | 82-90% | Reduced reaction time (3-5h); Improved purity | Specialized equipment required |
Claisen-Schmidt Condensation | KOtBu, ethanol, aromatic aldehydes | 70-88% | Efficient C=C bond formation; High E-selectivity | Sensitivity to aldehyde electronics |
Carboxylate Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85-95% | Orthogonal protection; Mild conditions | Requires anhydrous atmosphere |
Formyl Group Introduction | POCl₃/DMF (Vilsmeier), 0°C to rt | 45-65% | Direct electrophilic formylation | Competing side reactions at N5 |
The Vilsmeier-Haack formylation protocol represents the most direct route to C2-aldehydes, though it requires careful temperature control to prevent dialkylaminomethylene byproduct formation. Alternatively, selenium dioxide oxidation of 2-methyl derivatives achieves moderate yields (50-60%) but generates stoichiometric toxic waste [7] . For Boc protection, anhydrous conditions are critical to prevent tert-butyl alcohol formation, with catalytic 4-dimethylaminopyridine (DMAP) accelerating reaction rates by 8-fold through nucleophilic catalysis [5]. These synthetic approaches enable gram-scale production of tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, providing material support for ongoing structure-activity relationship studies across multiple therapeutic areas.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7